2-Amino-4-bromobutanoic acid hydrobromide
Overview
Description
2-Amino-4-bromobutanoic acid hydrobromide is a compound that has been synthesized from N-Boc-glutamic acid α tert-butyl ester. The synthesis process involves Barton’s radical decarboxylation to transform the γ-carboxylic group into a bromide, which is essential to prevent partial racemization. This compound serves as a precursor for the creation of nonnatural amino acids with basic or heterocyclic side chains and can be used to prepare conformationally constrained peptidomimetics .
Synthesis Analysis
The synthesis of 2-Amino-4-bromobutanoic acid hydrobromide is a multi-step process that begins with the protection of the N-Boc-glutamic acid α tert-butyl ester to avoid racemization. The key step in the synthesis is Barton’s radical decarboxylation, which effectively converts the γ-carboxylic group into a bromide. This intermediate is then reacted with various nucleophiles to yield amino acids with diverse side chains . Other research has explored the synthesis of related compounds, such as the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade , and the synthesis of 3-alkyl-4-aminobutanoic acids through Michael addition and catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromobutanoic acid hydrobromide has been characterized by its reactivity with different nucleophiles, which indicates the presence of functional groups that can participate in various chemical reactions. The stereochemistry of related compounds has been determined using X-ray crystallography, as seen in the determination of the (2S, 3R)-configuration of a component in bestatin . This analytical technique could potentially be applied to ascertain the stereochemistry of 2-Amino-4-bromobutanoic acid hydrobromide as well.
Chemical Reactions Analysis
2-Amino-4-bromobutanoic acid hydrobromide is reactive towards nitrogen, oxygen, and sulfur nucleophiles, which allows for the synthesis of a variety of nonnatural amino acids. These reactions are indicative of the compound's versatility in chemical synthesis. The compound's bromide group is particularly reactive, enabling the formation of peptidomimetics with constrained conformations . Similar reactivity is observed in the synthesis of beta-amino acids containing an aziridine heterocycle and in the conversion of 2-aminobutylisothiourea dihydrobromide isomers to guanidothiols, disulfides, and thiazolines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Amino-4-bromobutanoic acid hydrobromide are not detailed in the provided papers, the properties of similar compounds can provide some insight. For instance, the solubility, melting point, and spectroscopic properties (such as IR and NMR) are typically characterized to confirm the identity and purity of synthesized compounds . The reactivity of the bromide group in 2-Amino-4-bromobutanoic acid hydrobromide suggests that it would have similar solubility and reactivity properties as other brominated organic compounds.
Scientific Research Applications
Synthesis of Nonnatural Amino Acids
- Scientific Field : Organic Chemistry
- Application Summary : 2-Amino-4-bromobutanoic acid is used as a versatile reagent for the synthesis of nonnatural amino acids .
- Methods of Application : The compound is prepared starting from N-Boc-glutamic acid α tert-butyl ester. The double tert-butyl protection is necessary to prevent a partial racemisation during Barton’s radical decarboxylation used to transform the γ-carboxylic group into a bromide .
- Results or Outcomes : This bromide reacted with different nitrogen, oxygen and sulphur nucleophiles to give nonnatural amino acids characterised by basic or heterocyclic side chains .
Synthesis of Metalloaminoacids
- Scientific Field : Biochemistry
- Application Summary : 2-Amino-4-bromobutanoic acid hydrobromide may be used in the synthesis of metalloaminoacids .
- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-Amino-4-bromobutanoic acid hydrobromide in the synthesis process .
- Results or Outcomes : The compound is used to synthesize [34S]-enriched methionine (34S-Met), telluromethionine (TeMet) and selenohomolanthionine (SeHLan) .
Synthesis of Phosphinic Acid Phosphapeptide Analogs
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Amino-4-bromobutanoic Acid Hydrobromide is used in the stereoselective preparation of phosphinic acid phosphapeptide analogs .
- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-Amino-4-bromobutanoic Acid Hydrobromide in the synthesis process .
- Results or Outcomes : These analogs are potent inhibitors of folylpolyglutamate synthetase .
Synthesis of Conformationally Constrained Peptidomimetic
- Scientific Field : Bioorganic Chemistry
- Application Summary : 2-Amino-4-bromobutanoic acid is used to prepare a conformationally constrained peptidomimetic .
- Methods of Application : The compound is prepared starting from N-Boc-glutamic acid α tert-butyl ester. The double tert-butyl protection is necessary to prevent a partial racemisation during Barton’s radical decarboxylation used to transform the γ-carboxylic group into a bromide .
- Results or Outcomes : This bromide reacted with different nitrogen, oxygen and sulphur nucleophiles to give nonnatural amino acids characterised by basic or heterocyclic side chains .
Synthesis of Telluro-Amino Acids
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Amino-4-bromobutanoic acid hydrobromide is used in the synthesis of two novel Te-containing unnatural amino acids; 1,3-Tellurazolidine-4-carboxylic acid and 4,4′-(1,2-Ditellurdiyl)bis(2-aminobutanoic acid), i.e., tellurohomocystine .
- Methods of Application : 2-Amino-4-bromobutanoic acid hydrobromide was synthesized from homoserine by heating it with HBr at 80 °C for 24 h .
- Results or Outcomes : These telluro-amino acids demonstrated good biocompatibility when in vitro cytotoxicity was analyzed on two fibroblast cell lines L929 and NIH/3T3 .
Synthesis of Organotellurium Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Amino-4-bromobutanoic acid hydrobromide is used in the synthesis of organotellurium compounds .
- Methods of Application : Homoserine was synthesized from L-methionine using a two-step reaction. 2-Amino-4-bromobutanoic acid hydrobromide was synthesized from homoserine by heating it with HBr at 80 °C for 24 h .
- Results or Outcomes : The synthesized organotellurium compounds have been studied for their in vitro and in vivo antioxidant enzymatic activities resulting in better scavenging activity than the analogous organosulfur and organoselenium compounds against harmful oxidants .
Synthesis of Glutamyl-γ-glutamate Analogs
- Scientific Field : Bioorganic Chemistry
- Application Summary : 2-Amino-4-bromobutanoic Acid Hydrobromide is used in the stereoselective preparation of phosphinic acid phosphapeptide analogs of glutamyl-γ-glutamate .
- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-Amino-4-bromobutanoic Acid Hydrobromide in the synthesis process .
- Results or Outcomes : These analogs are potent inhibitors of folylpolyglutamate synthetase .
Safety And Hazards
“2-Amino-4-bromobutanoic acid hydrobromide” causes skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment. In case of skin contact, wash with plenty of water. If eye irritation persists, get medical advice/attention .
properties
IUPAC Name |
2-amino-4-bromobutanoic acid;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMXICGDYZOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551717 | |
Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromobutanoic acid hydrobromide | |
CAS RN |
76338-90-4 | |
Record name | 2-Amino-4-bromobutyric acid hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76338-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 2-amino-4-bromo-, hydrobromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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